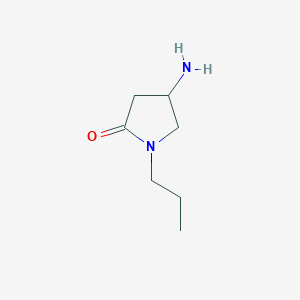![molecular formula C13H20Cl2N4OS B1371165 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride CAS No. 1170455-92-1](/img/structure/B1371165.png)
1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
Übersicht
Beschreibung
“1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride” is a compound that belongs to the class of molecules known as piperazines. It has a molecular weight of 278.37 and a molecular formula of C13H18N4OS .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you’re interested in, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles, such as the one in the compound you’re interested in, are varied. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis
The compound “1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride” has a molecular weight of 278.37 and a molecular formula of C13H18N4OS . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Synthesis and Antibacterial Screening : A novel series of compounds including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus were synthesized. These compounds showed moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Synthesis, Characterization, and Biological Evaluation : A compound named tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and exhibited moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Tuberculostatic Activity of Derivatives : Some derivatives of 1,3,4-oxadiazole and 1,2,4-triazole showed potential tuberculostatic activity, with minimum inhibiting concentrations ranging from 25 to 100 mg/ml (Foks et al., 2004).
Antimicrobial Agents Synthesis : A new series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines were synthesized and showed promising antimicrobial activity (Patel et al., 2012).
Structural and Chemical Studies
Crystal Structure Analysis : The crystal structure of a 1,3,4-oxadiazole derivative was analyzed, showing distinct molecular arrangements and interactions (Al-Omary et al., 2015).
Synthesis and Characterization of Novel Derivatives : A series of novel derivatives were synthesized, characterized, and evaluated for antidepressant and antianxiety activities (Kumar et al., 2017).
Antimicrobial and Anti-Proliferative Activities : N-Mannich bases of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and anti-proliferative activities, showing promising results against various bacteria and cancer cell lines (Al-Wahaibi et al., 2021).
Zukünftige Richtungen
The future directions for research on “1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,2,4-oxadiazoles are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, these compounds present a wide range of possibilities for future research and development.
Eigenschaften
IUPAC Name |
5-(3-piperazin-1-ylpropyl)-3-thiophen-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS.2ClH/c1(7-17-8-5-14-6-9-17)4-12-15-13(16-18-12)11-3-2-10-19-11;;/h2-3,10,14H,1,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBDYVPHSOMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=NC(=NO2)C3=CC=CS3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















